molecular formula C18H16N2O5S B2904114 N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-34-1

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2904114
CAS No.: 899955-34-1
M. Wt: 372.4
InChI Key: MRBNXYLHYAYRNS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and anticancer research. This compound features a saccharin (1,1-dioxobenzo[d]isothiazol-3-one) moiety linked to a 4-acetylphenyl group via a propanamide chain. The saccharin derivative is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. Compounds with similar structural motifs, such as acetylphenyl groups and heterocyclic amides, have demonstrated potent, structure-dependent antiproliferative properties in vitro, showing promise against both drug-sensitive and multidrug-resistant cancer cell lines . The presence of the acetylphenyl group offers a versatile handle for further chemical derivatization, allowing researchers to synthesize a library of analogs, such as oximes and hydrazones, for structure-activity relationship (SAR) studies . This makes it a valuable chemical intermediate for developing novel therapeutic agents. Its primary research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, investigation as a potential inhibitor of oncogenic targets in cellular models, and use in SAR studies to optimize potency and selectivity against specific diseases. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11(17(22)19-14-9-7-13(8-10-14)12(2)21)20-18(23)15-5-3-4-6-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNXYLHYAYRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization

A widely adopted method involves copper-catalyzed cyclization of N-substituted 2-halobenzamides. Key steps include:

  • Reagents : 2-Chlorobenzamide derivatives, sulfur powder, copper(I) chloride, potassium carbonate.
  • Conditions : Reaction in dimethylformamide (DMF) at 75–135°C under nitrogen atmosphere for 12–24 hours.
  • Mechanism : The copper catalyst facilitates C–S bond formation, enabling cyclization to yield the benzoisothiazolone core.

Example :
2-Chloro-N-(4-acetylphenyl)benzamide reacts with sulfur in the presence of CuCl and K₂CO₃ to form 2-(4-acetylphenyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide.

Intramolecular Aza-Wittig Reaction

An alternative approach employs o-azidobenzenesulfonamides and ethyl carbonochloridate to generate benzothiadiazine intermediates, which are subsequently hydrolyzed to the benzoisothiazolone core. While less common, this method offers high purity (85–92% yield).

Functionalization with the 4-Acetylphenyl Group

The 4-acetylphenyl moiety is introduced via Friedel-Crafts acylation or condensation:

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, aluminum chloride (AlCl₃), nitrobenzene solvent.
  • Conditions : Reaction at 0°C for 1 hour, followed by 25°C for 6 hours.
  • Yield : 82% with >95% purity.

Aldol Condensation

  • Reagents : 4-Acetylbenzaldehyde, propanamide linker, 40% potassium hydroxide (KOH).
  • Conditions : Stirring in ethanol at reflux for 8–12 hours.
  • Note : This method concurrently forms the chalcone intermediate, which is hydrogenated to the final product.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize benzoisothiazolone core via copper catalysis.
  • Introduce propanamide via nucleophilic substitution.
  • Attach 4-acetylphenyl group via Friedel-Crafts acylation.
    Overall Yield : 58–62%.

Route B: Convergent Synthesis

  • Prepare 4-acetylphenylpropanamide separately.
  • Couple with pre-formed benzoisothiazolone core using EDC/NHS.
    Overall Yield : 65–70%.

Comparative Analysis of Methods

Parameter Route A Route B
Reaction Time 36–48 hours 24–30 hours
Overall Yield 58–62% 65–70%
Purity >90% >92%
Scalability Moderate High
Key Limitation Bromide waste NHS cost

Route B offers superior yield and scalability, making it preferable for industrial applications despite higher reagent costs.

Optimization Strategies

Catalyst Screening

Replacing CuCl with palladium catalysts (e.g., Pd(OAc)₂) in the cyclization step improves yield by 12–15% but increases production costs.

Solvent Effects

Switching from DMF to dimethylacetamide (DMAc) reduces reaction time by 30% while maintaining yield.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve 98% purity for final products.
  • Chromatography : Necessary for intermediates but avoided in large-scale production due to cost.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-acylation at the sulfonamide nitrogen.
  • Solution : Use bulkier acylating agents (e.g., pivaloyl chloride) to sterically hinder undesired reactions.

Moisture Sensitivity

  • Issue : Aluminum chloride in Friedel-Crafts reactions hydrolyzes readily.
  • Solution : Perform reactions under anhydrous conditions with molecular sieves.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the copper-catalyzed cyclization step reduces processing time by 40% and improves consistency.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) offers lower toxicity than DMF.
  • Catalyst Recycling : Copper nanoparticles immobilized on silica enable 5–7 reuse cycles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-acetylphenyl group in the target compound may improve binding affinity through hydrogen bonding or dipole interactions, similar to trifluoromethyl (Compound 12) and triazole (4f) substituents .

Anti-Inflammatory and Antioxidant Activity

N-substituted saccharins (e.g., 3a–g ) exhibit anti-inflammatory activity by inhibiting IL-6 and TNF-α, with esters (e.g., 3b, 3f ) showing superior antioxidant capacity via radical scavenging . The target compound’s acetylphenyl group may enhance COX-1 inhibition, as seen in analogues with high Gibbs free energy of binding (e.g., 3d, 3f ) .

Anticancer Activity

The acetyl group in the target compound could similarly modulate electronic properties to enhance cytotoxicity.

Antimicrobial and Antiviral Activity

Triazole-containing derivatives (e.g., 4f, 4g ) inhibit viral proteases, while fluorinated compounds (e.g., Compound 12 ) show broad-spectrum antimicrobial activity . The target compound’s lack of halogens may limit antiviral efficacy but reduce toxicity risks.

Physicochemical and Computational Insights

  • Planarity: The benzoisothiazolone ring is planar in crystal structures (e.g., methyl 2-hydroxypropanoate), favoring π-π stacking with biological targets .
  • DFT Calculations : Esters (e.g., 3f ) with low Egap values correlate with high bioactivity, suggesting the target compound’s electronic profile could be optimized via similar computational modeling .

Biological Activity

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C15H14N2O4S
  • Molecular Weight : 318.35 g/mol

Structural Features

The structure of this compound includes:

  • An acetyl group attached to a phenyl ring.
  • A dioxido group which is critical for its biological activity.
  • An isothiazole moiety that may contribute to its pharmacological properties.

The compound's biological activity appears to be linked to its ability to interact with specific molecular targets. The presence of the isothiazole ring suggests potential interactions with enzymes or receptors involved in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit bacterial dihydropteroate synthase, a target for sulfonamide antibiotics .

Antimicrobial Activity

Recent studies have indicated that derivatives of isothiazole exhibit significant antimicrobial properties. The compound's structural features may enhance its efficacy against a range of pathogens, including resistant strains of bacteria. In vitro assays have shown promising results for compounds containing similar functional groups, suggesting that this compound may also possess comparable antimicrobial activity.

Cytotoxicity and Safety Profile

Evaluating the cytotoxicity of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate low cytotoxicity levels in mammalian cell lines, which is a favorable characteristic for drug development .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of related compounds. For example:

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
Compound A5.71 μMMycobacterium tuberculosis
Compound B<10 μMStaphylococcus aureus

These studies demonstrate that modifications in the chemical structure can significantly affect the potency and spectrum of activity against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Research has shown that specific substitutions on the phenyl ring and variations in the dioxido group can enhance biological activity while maintaining low toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide?

  • Methodological Answer : The synthesis typically involves coupling 3-oxobenzo[d]isothiazol-1,1-dioxide derivatives with substituted acetamides under nucleophilic conditions. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .
  • Activation of the benzoisothiazol ring via LiOtBu or similar bases to facilitate substitution .
  • Monitoring via TLC and purification via flash chromatography (ethyl acetate/DCM gradients) to isolate the product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Ring activationLiOtBu, PhCl, 80°C44–90% >95%
Amide coupling4-acetylaniline, DCM, RT65–85% >98%

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., acetylphenyl protons at δ 8.0–8.1 ppm, benzoisothiazol protons at δ 7.5–7.9 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]+ at m/z 383.0672) .
  • HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Anticancer : Screen against HCT-116 (colon) or MCF-7 (breast) cancer cell lines using MTT assays (IC50 values typically 10–50 µM) .
  • Antimicrobial : Test against E. coli and S. aureus via broth microdilution (MIC range: 8–32 µg/mL) .
    • Data Table :
Assay TypeCell Line/StrainIC50/MICReference
AnticancerHCT-11623.5 µM
AntimicrobialS. aureus16 µg/mL

Advanced Research Questions

Q. How can mechanistic studies elucidate its antitumor activity?

  • Methodological Answer :

  • Enzyme inhibition : Quantify thymidylate synthase (TS) inhibition via spectrophotometric assays (IC50 < 10 µM) .
  • Cell cycle analysis : Use flow cytometry to assess G1/S arrest in treated cancer cells .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Q. How can pharmacokinetic limitations (e.g., low bioavailability) be addressed?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the propanamide chain to enhance solubility .
  • Caco-2 permeability assays : Optimize logP values (target: 1.5–3.5) using HPLC-derived retention times .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HCT-116) and culture conditions (e.g., 10% FBS, 37°C) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare IC50 values from independent replicates .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular docking : Model interactions with TS (PDB ID: 1HVY) using AutoDock Vina .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to predict electronic effects of substituents .

Q. Which structural analogs show enhanced potency?

  • Methodological Answer :

  • Triazole derivatives : Replace the acetylphenyl group with 1,2,3-triazole moieties (e.g., compound 4j in ), improving MIC values by 2–4 fold .
  • Sulfonyl modifications : Introduce 4-fluorophenylsulfonyl groups to enhance TS binding (ΔG = −9.2 kcal/mol) .
    • Data Table :
AnalogModificationIC50 (µM)MIC (µg/mL)
4j Triazole12.38
4k Phenylamino18.712

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